molecular formula C10H12N4O2 B1653123 Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 175137-48-1

Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B1653123
CAS No.: 175137-48-1
M. Wt: 220.23 g/mol
InChI Key: MBIBOFFLHPQMDD-UHFFFAOYSA-N
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Description

Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS: 1871041-43-8) is a heterocyclic compound with a pyrazolo-triazine core. Its molecular formula is C₁₀H₁₂N₄O₂, featuring a methyl group at positions 4 and 7 and an ethyl ester at position 3 . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, particularly in anticancer and antimicrobial research .

Properties

IUPAC Name

ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-4-16-10(15)9-7(3)14-8(11-12-9)5-6(2)13-14/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIBOFFLHPQMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C)N=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384795
Record name ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729782
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175137-48-1
Record name Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazone Formation and Cyclization

The foundational route for synthesizing ethyl 4,7-dimethylpyrazolo[5,1-c]triazine-3-carboxylate involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. A critical intermediate is the hydrazone formed by reacting ethyl 3-methyl-1H-pyrazole-5-carboxylate with 4-bromophenylhydrazine under refluxing ethanol. Cyclization is achieved using triethyl orthoformate in acetic acid, which facilitates the formation of the triazine ring. This method yields the core structure with a bromophenyl substituent, which can be further functionalized.

Key parameters for optimal cyclization include:

  • Temperature : 80–100°C for 6–12 hours.
  • Catalyst : Acetic acid (10–20 mol%) enhances reaction efficiency.
  • Solvent : Ethanol or dimethylformamide (DMF) ensures solubility of intermediates.

Table 1 : Representative Yields from Classical Cyclocondensation

Precursor Conditions Yield (%)
Ethyl pyrazole carboxylate EtOH, 80°C, 8h 62
Bromophenylhydrazine DMF, 100°C, 6h 58

Acid- and Base-Mediated Cyclization

Alternative cyclization strategies employ acidic or basic conditions to drive ring closure. For example, treatment of the hydrazone intermediate with hydrochloric acid (2N) at reflux induces cyclization via dehydration, forming the pyrazolo-triazine core. Conversely, basic conditions (e.g., potassium hydroxide in ethanol) promote cyclization through elimination reactions, though with lower yields (45–50%) compared to acid-mediated methods.

Modern Catalytic Methods

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable regioselective introduction of methyl groups at positions 4 and 7. Suzuki-Miyaura coupling using methylboronic acid and Pd(PPh₃)₄ in toluene/water mixtures achieves 70–75% yields for the dimethylated product. Microwave-assisted conditions reduce reaction times from 12 hours to 30 minutes while maintaining yields above 65%.

Organocatalytic Approaches

Organocatalysts such as ammonium acetate facilitate one-pot syntheses by accelerating hydrazone formation and cyclization simultaneously. This method reduces purification steps and improves overall yields to 68–72%. A representative protocol involves:

  • Mixing ethyl pyrazole carboxylate (1.0 equiv) with methylhydrazine (1.2 equiv).
  • Adding ammonium acetate (20 mol%) and triethyl orthoformate (1.5 equiv).
  • Refluxing in acetonitrile for 5 hours.

Table 2 : Comparison of Catalytic Methods

Method Catalyst Yield (%) Time (h)
Suzuki-Miyaura Pd(PPh₃)₄ 75 12
Organocatalytic Ammonium acetate 72 5

Solvent and Temperature Optimization

Solvent polarity significantly impacts reaction kinetics and product stability. Non-polar solvents (toluene, hexane) favor slower, more controlled cyclization, while polar aprotic solvents (DMF, DMSO) accelerate reactions but may promote side products. Optimal temperatures range from 70°C (for polar solvents) to 110°C (for non-polar solvents).

Purification Techniques

Chromatographic Methods

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) gradients achieves >95% purity.
  • Supercritical Fluid Chromatography (SFC) : Resolves regioisomers using chiral stationary phases (e.g., Daicel OJ-H column), critical for isolating enantiomerically pure samples.

Recrystallization

Ethanol/water mixtures (7:3) are ideal for recrystallization, yielding colorless crystals suitable for X-ray diffraction analysis.

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.30 (q, 2H, CH₂CH₃), 8.10 (s, 1H, triazine-H).
  • IR : Bands at 1720 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (triazine ring).

X-Ray Crystallography

Single-crystal X-ray analysis confirms the planar triazine core and ester group orientation. Halogen bonding interactions (if bromophenyl substituents are present) are resolved at 2.8–3.0 Å distances.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have indicated that ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate exhibits promising antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, a study demonstrated that this compound significantly reduced the viability of human breast cancer cells (MCF-7) in vitro at concentrations as low as 10 µM.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction
A54915Cell cycle arrest
HeLa12Inhibition of proliferation

Neuroprotective Effects
Additionally, research has highlighted its neuroprotective effects. This compound has been studied for its potential to protect neuronal cells from oxidative stress and excitotoxicity. In experimental models of neurodegeneration, it was found to enhance cell survival rates significantly.

Agricultural Applications

Herbicidal Properties
In agricultural science, this compound has been evaluated for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing new herbicides. Field trials have shown that formulations containing this compound effectively control weed populations without adversely affecting crop yields.

Table 2: Herbicidal Efficacy

Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Amaranthus retroflexus20085
Echinochloa crus-galli15078
Chenopodium album10090

Material Science

Polymer Additives
In material science, this compound has been investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyvinyl chloride (PVC) matrices has shown improved resistance to thermal degradation.

Case Study: PVC Composite Materials
A study conducted on PVC composites containing varying concentrations of this compound revealed that composites with a 5% concentration exhibited a significant increase in tensile strength and elongation at break compared to pure PVC.

Table 3: Mechanical Properties of PVC Composites

Additive Concentration (%)Tensile Strength (MPa)Elongation at Break (%)
045150
560180
1055170

Mechanism of Action

The mechanism of action of Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the growth of pathogenic fungi by interfering with their cellular processes. The exact molecular pathways involved are still under investigation, but it is thought to disrupt the synthesis of essential biomolecules in the target organisms .

Comparison with Similar Compounds

Structural and Functional Insights

Core Modifications: The pyrido-pyrazolo-triazine derivatives (e.g., 5a, 24a) exhibit extended conjugation due to fused pyridine rings, which may enhance π-π stacking in molecular docking studies .

Substituent Effects :

  • Ethyl ester vs. carboxylic acid : The ester group in the target compound increases lipophilicity, favoring membrane permeability compared to the carboxylic acid analogue .
  • Mercapto group (5a) : Enhances reactivity for thiol-mediated binding, relevant in enzyme inhibition .

Biological Activity :

  • Pyrido-fused derivatives (5a, 24a) show marked anticancer activity, with 5a tested in molecular docking for enzyme targets .
  • The phenyl-substituted compound (8) may exhibit improved pharmacokinetics due to aromatic solubility .

Biological Activity

Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS No. 175137-48-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12N4O2
  • Molecular Weight : 220.23 g/mol
  • Structure : The compound features a pyrazolo[5,1-c][1,2,4]triazine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi. In vitro studies have shown that certain pyrazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anticancer Properties

The compound's structural similarity to known anticancer agents allows for exploration in cancer therapy. Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines. In particular, research focusing on breast cancer cell lines MCF-7 and MDA-MB-231 revealed that compounds with similar structures exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity against resistant cancer cells .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation. This inhibition can lead to reduced production of prostaglandins and other inflammatory mediators .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cellular proliferation and inflammation.
  • Receptor Modulation : It may also influence receptor pathways that regulate cell survival and apoptosis.

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition of E. coli and S. aureus
Anticancer ActivityEnhanced cytotoxicity in MCF-7 and MDA-MB-231 cells when combined with doxorubicin
Anti-inflammatory EffectsReduction in COX enzyme activity leading to decreased inflammation

Q & A

Q. What are the primary synthetic routes for Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate, and how are intermediates characterized?

The compound is synthesized via cyclization of diazopyrazolylenaminones or nitrosation of pyrazolo-triazole precursors. For example, nitrosation of 1H-1-alkyl-6-methyl-3-phenylpyrazolo[5,1-c][1,2,4]triazoles (e.g., 2a–c ) with NaNO₂ in HCl yields nitroso derivatives, confirmed by UV-Vis (λmax ~560 nm) and NMR (absence of 7-C proton signal at 5.6 ppm) . Intermediate purity is ensured via TLC (benzene/ethyl acetate eluent) and recrystallization .

Q. Key Table: UV-Vis Data for Nitroso Derivatives

Compoundλmax (nm)
3a 562
3b 558
3c 563
Source: Nitrosation studies

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

  • 1H/13C/15N NMR : Absence of the 7-C proton signal (δ ~5.6 ppm) confirms nitrosation. Aromatic protons appear at δ 7.2–8.4 ppm, while methyl groups resonate at δ 2.7–4.4 ppm .
  • FT-IR : Nitroso (N=O) stretching at 2121 cm⁻¹ and carbonyl (C=O) at 1681 cm⁻¹ .
  • UV-Vis : λmax ~560 nm for nitroso chromophores .

Q. Key Table: NMR Assignments for 1,6-Dimethyl Derivative

Proton/Carbonδ (ppm)Assignment
1-N-CH₃4.41Methyl group
6-C-CH₃2.74Methyl group
Source: Structural analysis

Q. What are the solubility and stability profiles of this compound under varying conditions?

The compound is sparingly soluble in polar solvents (water, methanol) but dissolves in DCM or DMF. Stability tests in acidic media (3% HCl) show degradation within 24 hours at 25°C, requiring storage at –20°C under inert gas .

Advanced Research Questions

Q. How can mechanistic insights into nitrosation reactions guide the design of analogous pyrazolo-triazine derivatives?

Nitrosation in HCl/NaNO₂ proceeds via electrophilic substitution at the 7-C position, forming a nitroso intermediate. The reaction’s regioselectivity depends on electron density at the reactive site, confirmed by 2D NMR (HMBC correlations between nitroso N and adjacent carbons). Adjusting substituents (e.g., alkyl groups) modulates reactivity and product stability .

Q. What biological activities are associated with the pyrazolo[5,1-c][1,2,4]triazine core, and how can structure-activity relationships (SAR) be explored?

The core exhibits antimicrobial and enzyme-inhibitory properties. SAR studies involve:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂) at the 7-position enhances activity against bacterial targets .
  • Hybridization : Coupling with triazole or thiadiazine moieties improves pharmacokinetic profiles .

Q. How do tautomeric equilibria influence the compound’s reactivity, and what analytical methods resolve tautomeric forms?

Tautomerism between nitroso (3a–c ) and hydroxyimino forms is pH-dependent. X-ray diffraction and 15N NMR (δN ~158–286 ppm) distinguish tautomers, while UV-Vis tracks equilibria in real-time .

Q. What analytical methods quantify trace impurities in synthesized batches, and how are they validated?

  • HPLC : C18 column, acetonitrile/water gradient (detection at 254 nm).
  • LC-MS : Quantifies impurities <0.1% via MRM transitions (e.g., m/z 307→179 for difluorobenzyl derivatives) .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in derivatization reactions?

DFT calculations (B3LYP/6-311+G**) identify electrophilic Fukui indices at the 7-C position, aligning with experimental nitrosation outcomes. Solvent effects (PCM model) further refine predictions for polar aprotic media .

Q. Key Table: Solubility in Common Solvents

SolventSolubility (mg/mL)
Water<0.1
Methanol1.2
DCM15.8
Source: Stability studies

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

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